2,3-bis(butylsulfinyl)propyl 4-methylbenzoate
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Overview
Description
2,3-bis(butylsulfinyl)propyl 4-methylbenzoate: is an organic compound that features both sulfinyl and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate typically involves the reaction of 2,3-dihydroxypropyl 4-methylbenzoate with butyl sulfinyl chloride under basic conditions. The reaction proceeds through the formation of sulfinyl esters, which are then purified by standard chromatographic techniques.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process by providing better control over reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfinyl groups in 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate can undergo oxidation to form sulfonyl derivatives.
Reduction: The compound can be reduced to form the corresponding sulfides.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfides.
Substitution: Various esters and amides.
Scientific Research Applications
Chemistry: 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to investigate the compound’s potential as a drug candidate, particularly for its anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl groups can form reversible covalent bonds with thiol groups in proteins, modulating their activity. The ester group can undergo hydrolysis, releasing the active sulfinyl moiety.
Comparison with Similar Compounds
- 2,3-bis(methylsulfinyl)propyl 4-methylbenzoate
- 2,3-bis(ethylsulfinyl)propyl 4-methylbenzoate
- 2,3-bis(propylsulfinyl)propyl 4-methylbenzoate
Uniqueness: 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate is unique due to the presence of butyl groups, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and propyl analogs. The longer alkyl chains can also affect the compound’s interaction with biological membranes and its overall pharmacokinetic properties.
Properties
IUPAC Name |
2,3-bis(butylsulfinyl)propyl 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4S2/c1-4-6-12-24(21)15-18(25(22)13-7-5-2)14-23-19(20)17-10-8-16(3)9-11-17/h8-11,18H,4-7,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNBRTFYPIRIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(COC(=O)C1=CC=C(C=C1)C)S(=O)CCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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